Ethyl 4-[(6-methyl-2-phenylpyrimidin-4-yl)amino]benzoate
CAS No.: 65789-90-4
Cat. No.: VC10801386
Molecular Formula: C20H19N3O2
Molecular Weight: 333.4 g/mol
* For research use only. Not for human or veterinary use.
![Ethyl 4-[(6-methyl-2-phenylpyrimidin-4-yl)amino]benzoate - 65789-90-4](/images/structure/VC10801386.png)
Specification
CAS No. | 65789-90-4 |
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Molecular Formula | C20H19N3O2 |
Molecular Weight | 333.4 g/mol |
IUPAC Name | ethyl 4-[(6-methyl-2-phenylpyrimidin-4-yl)amino]benzoate |
Standard InChI | InChI=1S/C20H19N3O2/c1-3-25-20(24)16-9-11-17(12-10-16)22-18-13-14(2)21-19(23-18)15-7-5-4-6-8-15/h4-13H,3H2,1-2H3,(H,21,22,23) |
Standard InChI Key | MHPIVQZZFBEHAM-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=CC=C(C=C1)NC2=NC(=NC(=C2)C)C3=CC=CC=C3 |
Canonical SMILES | CCOC(=O)C1=CC=C(C=C1)NC2=NC(=NC(=C2)C)C3=CC=CC=C3 |
Introduction
Chemical Structure and Nomenclature
The compound’s systematic IUPAC name, ethyl 4-[(6-methyl-2-phenylpyrimidin-4-yl)amino]benzoate, reflects its three primary components:
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A pyrimidine ring (6-membered aromatic ring with two nitrogen atoms at positions 1 and 3) substituted with:
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A methyl group at position 6
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A phenyl group at position 2
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An amino group (-NH-) bridging the pyrimidine ring to a benzene ring
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An ethyl ester (-COOCH2CH3) at the para position of the benzene ring.
The molecular formula is C21H20N3O2, with a molecular weight of 346.41 g/mol. Key spectral identifiers include:
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1H NMR: Aromatic protons (δ 7.2–8.5 ppm), methyl groups (δ 2.5–3.0 ppm), and ethyl ester signals (δ 1.2–4.3 ppm) .
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LC-ESI-MS: A prominent [M+H]+ ion at m/z 347.2, consistent with the molecular weight .
Synthesis and Characterization
Synthetic Pathways
The compound is synthesized via multi-step reactions involving palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr). A representative route includes:
Step 1: Preparation of Ethyl 4-(2-chloropyrimidin-4-yl)benzoate
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Reactants: 2,4-Dichloropyrimidine and ethyl 4-boronobenzoate .
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Conditions: Pd(PPh3)4 catalyst, toluene/Na2CO3(aq), 75–100°C .
Step 2: Amination with 6-Methyl-2-phenylpyrimidin-4-amine
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Reactants: Ethyl 4-(2-chloropyrimidin-4-yl)benzoate and 6-methyl-2-phenylpyrimidin-4-amine.
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Conditions: p-Toluenesulfonic acid, 1,4-dioxane, reflux (40 h) .
Optimization Challenges
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Steric hindrance from the phenyl and methyl groups reduces reaction rates, necessitating prolonged heating.
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Purification: Silica gel chromatography or recrystallization from methanol/dichloromethane mixtures is required to achieve >95% purity .
Physicochemical Properties
Experimental and computational data for analogous compounds reveal the following properties:
The compound’s low aqueous solubility (classed as “moderately soluble”) and high lipophilicity (LogP >3) suggest suitability for oral formulations with enhancers like cyclodextrins .
Pharmacological Profile
Biological Activity
While direct studies are unavailable, structural analogs exhibit:
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Kinase inhibition: Pyrimidine derivatives often target EGFR or VEGFR pathways .
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Antimicrobial effects: Methyl and phenyl substitutions enhance activity against Gram-positive bacteria .
ADMET Predictions
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BBB permeability: Likely due to moderate molecular weight and LogP .
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P-gp substrate: No, reducing efflux-related resistance risks .
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Toxicity alerts: No PAINS or Brenk violations, indicating low assay interference .
Applications in Drug Development
Anticancer Agents
Pyrimidine-amino-benzoate hybrids are explored as dual inhibitors of topoisomerase II and tubulin polymerization. For example, ethyl 4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoate shows IC50 = 1.2 µM against MCF-7 breast cancer cells .
Antibacterial Scaffolds
The phenylpyrimidine moiety disrupts bacterial cell wall synthesis. Analogs with MIC = 4–8 µg/mL against S. aureus have been reported .
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